2,3,4,5-Tetramethylheptane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

61868-53-9 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,3,4,5-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-9(4)11(6)10(5)8(2)3/h8-11H,7H2,1-6H3 |

InChI-Schlüssel |

LGUFKOOYNDNVNP-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C)C(C)C(C)C |

Kanonische SMILES |

CCC(C)C(C)C(C)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

physicochemical characteristics of 2,3,4,5-Tetramethylheptane

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields.

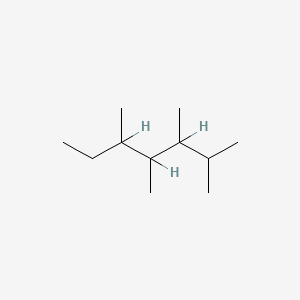

This compound is a branched alkane with the chemical formula C₁₁H₂₄.[1] It is one of the many isomers of undecane.[2]

Synonyms:

-

Heptane, 2,3,4,5-tetramethyl-

-

UNII-4Q956454SM

Molecular Structure:

References

An In-depth Technical Guide to the Molecular Structure of 2,3,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,3,4,5-tetramethylheptane, a saturated acyclic alkane. The document elucidates its chemical identity, stereochemical complexity, and predicted physicochemical and spectroscopic properties. While specific experimental data for this compound is limited in publicly accessible databases, this guide offers a detailed theoretical framework for its structural characterization based on established principles of organic chemistry and spectroscopy. This information is valuable for researchers in fields such as organic synthesis, medicinal chemistry, and materials science who may encounter or work with highly branched alkanes.

Chemical Identity and Physicochemical Properties

This compound is a highly branched alkane with the molecular formula C₁₁H₂₄.[1] Its systematic IUPAC name clearly defines its structure as a seven-carbon heptane (B126788) backbone with four methyl group substituents at positions 2, 3, 4, and 5.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₂₄ | [1] |

| CAS Number | 61868-53-9 | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| Canonical SMILES | CCC(C)C(C)C(C)C(C)C | [1] |

| InChIKey | LGUFKOOYNDNVNP-UHFFFAOYSA-N | [1] |

Molecular Structure and Stereoisomerism

The structural formula of this compound reveals a complex stereochemical profile due to the presence of multiple chiral centers.

Structural Formula

The molecule consists of a central heptane chain with methyl groups attached to carbons 2, 3, 4, and 5.

Stereochemistry

This compound possesses four chiral centers at carbons 2, 3, 4, and 5. Each of these carbon atoms is bonded to four different substituent groups, giving rise to stereoisomerism. The maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with n=4, there is a theoretical maximum of 2⁴ = 16 stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

The absolute configuration at each chiral center can be designated as either (R) or (S), leading to a variety of diastereomeric combinations (e.g., (2R,3R,4R,5R), (2S,3S,4S,5S), (2R,3S,4R,5S), etc.). The specific rotation of plane-polarized light would differ for each pair of enantiomers, being equal in magnitude but opposite in direction. Diastereomers would exhibit distinct physical properties, such as boiling point, melting point, and solubility.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the large number of chemically non-equivalent protons and significant signal overlap in the aliphatic region (typically 0.7-2.0 ppm). The methyl protons will likely appear as doublets or singlets depending on their neighboring protons. The methine protons on the heptane backbone will exhibit complex splitting patterns due to coupling with multiple neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide clearer information regarding the carbon skeleton. For a given stereoisomer, it is anticipated that all eleven carbon atoms would be chemically non-equivalent, resulting in eleven distinct signals in the spectrum. The chemical shifts would fall within the typical range for aliphatic carbons (approximately 10-50 ppm).

Mass Spectrometry

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern is expected to be complex, with characteristic losses of alkyl fragments. Common fragments for branched alkanes include the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups, leading to the formation of stable carbocations.

Synthesis and Experimental Protocols

General Synthetic Approaches

The synthesis of highly branched alkanes often involves the construction of the carbon skeleton through C-C bond-forming reactions, followed by the reduction of any functional groups. Potential strategies could include:

-

Grignard Reactions: Coupling of appropriate alkyl halides with Grignard reagents.

-

Corey-House Synthesis (Gilman Reagents): Reaction of lithium dialkylcuprates with alkyl halides.

-

Alkylation of Alkenes or Alkynes: Followed by hydrogenation to the corresponding alkane.

Illustrative Experimental Workflow for Branched Alkane Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a branched alkane, which would be applicable to a target molecule like this compound.

Conclusion

This compound is a structurally complex alkane characterized by its highly branched nature and the presence of four chiral centers, leading to a large number of stereoisomers. While experimental data is scarce, its molecular properties and spectroscopic features can be predicted with a reasonable degree of accuracy based on established chemical principles. This technical guide provides a foundational understanding of this molecule, which can aid researchers in its identification, synthesis, and potential applications in various scientific disciplines. Further experimental investigation is warranted to fully characterize its properties and those of its individual stereoisomers.

References

Unraveling the Stereochemistry of 2,3,4,5-Tetramethylheptane

An in-depth analysis of the stereochemical landscape of 2,3,4,5-tetramethylheptane reveals a complex array of sixteen distinct stereoisomers. This complexity arises from the presence of four chiral centers within its molecular structure, leading to a rich variety of enantiomeric and diastereomeric relationships that are of significant interest in the fields of chemical research and drug development.

The molecular structure of this compound, with the chemical formula C₁₁H₂₄, features a seven-carbon heptane (B126788) backbone with methyl group substitutions at the second, third, fourth, and fifth carbon atoms.[1] The presence of four chiral centers at carbons 2, 3, 4, and 5 is the determining factor for its stereoisomerism. Each of these carbons is bonded to four different groups, thereby conferring chirality upon the molecule.

The total number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with n=4, there are 2⁴ = 16 possible stereoisomers. These stereoisomers exist as eight pairs of enantiomers.

Data Presentation: Stereoisomeric Configurations

The sixteen possible stereoisomers of this compound can be systematically cataloged by assigning the R or S configuration to each of the four chiral centers (C2, C3, C4, and C5). The following table summarizes all potential configurations.

| Stereoisomer | C2 Configuration | C3 Configuration | C4 Configuration | C5 Configuration | Relationship to (2R, 3R, 4R, 5R) |

| 1 | R | R | R | R | Identical |

| 2 | S | S | S | S | Enantiomer |

| 3 | R | R | R | S | Diastereomer |

| 4 | S | S | S | R | Diastereomer |

| 5 | R | R | S | R | Diastereomer |

| 6 | S | S | R | S | Diastereomer |

| 7 | R | S | R | R | Diastereomer |

| 8 | S | R | S | S | Diastereomer |

| 9 | R | R | S | S | Diastereomer |

| 10 | S | S | R | R | Diastereomer |

| 11 | R | S | R | S | Diastereomer |

| 12 | S | R | S | R | Diastereomer |

| 13 | R | S | S | R | Diastereomer |

| 14 | S | R | R | S | Diastereomer |

| 15 | R | S | S | S | Diastereomer |

| 16 | S | R | R | R | Diastereomer |

Experimental Protocols

Stereoselective Synthesis: The synthesis of a specific stereoisomer of this compound would necessitate a stereoselective synthetic route. This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials with pre-existing defined stereocenters. The development of such a synthesis would require significant research and optimization to control the stereochemistry at each of the four chiral centers.

Separation of Stereoisomers: A mixture of stereoisomers can be separated into its individual components through various chromatographic techniques.

-

Chiral Chromatography: This is the most direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Diastereomer Separation: Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as gas chromatography or high-performance liquid chromatography (HPLC) using an achiral stationary phase. Enantiomeric mixtures can be derivatized with a chiral resolving agent to form diastereomeric adducts, which can then be separated. Following separation, the resolving agent is removed to yield the pure enantiomers.

Characterization: The absolute configuration of each isolated stereoisomer would need to be determined using techniques such as:

-

X-ray Crystallography: This provides the most definitive determination of the three-dimensional structure of a crystalline compound.

-

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra with those predicted from quantum chemical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR alone cannot determine the absolute configuration, the use of chiral shift reagents can help to distinguish between enantiomers. Furthermore, detailed analysis of coupling constants in the NMR spectra of diastereomers can provide information about their relative stereochemistry.

Visualization of Stereoisomeric Relationships

The relationships between the stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs. The following diagram illustrates these relationships for a subset of the isomers.

References

A Technical Guide to the Synthesis of 2,3,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,3,4,5-tetramethylheptane, a highly branched aliphatic hydrocarbon. Due to the absence of a direct, established synthesis protocol in the current literature, this document outlines a theoretical yet plausible multi-step approach based on fundamental organic chemistry principles, primarily utilizing a Grignard reaction for the key carbon-carbon bond formation. This guide is intended to serve as a foundational resource for researchers requiring this molecule for further studies.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The central C4-C5 bond can be disconnected, leading to two key fragments. A plausible disconnection is between the C3-C4 bond, which can be formed via the nucleophilic attack of a Grignard reagent on a suitable ketone.

Our proposed synthetic route begins with the preparation of a Grignard reagent from a secondary alkyl halide, which then reacts with a ketone to form a tertiary alcohol. Subsequent dehydration and hydrogenation of the resulting alkene will yield the desired saturated alkane, this compound.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis.

Synthesis of sec-Butylmagnesium Bromide (Grignard Reagent)

The Grignard reagent is prepared by reacting 2-bromobutane with magnesium metal in an anhydrous ether solvent.[1][2]

Experimental Protocol:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish solution of sec-butylmagnesium bromide is used directly in the next step.

Table 1: Reagents and Conditions for Grignard Reagent Synthesis

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| Magnesium Turnings | 1.1 | 24.31 | (Calculated) |

| 2-Bromobutane | 1.0 | 137.02 | (Calculated) |

| Anhydrous Diethyl Ether | - | 74.12 | Sufficient volume |

| Iodine | Catalytic | 253.81 | One small crystal |

| Condition | |||

| Temperature | Reflux (approx. 35°C) | ||

| Atmosphere | Anhydrous Nitrogen/Argon |

Synthesis of 2,3,4,5-Tetramethylheptan-4-ol

The Grignard reagent will be reacted with 3,4-dimethylpentan-2-one to form the tertiary alcohol, 2,3,4,5-tetramethylheptan-4-ol. The addition of a Grignard reagent to a ketone is a standard method for the synthesis of tertiary alcohols.[1][2]

Experimental Protocol:

-

Cool the freshly prepared sec-butylmagnesium bromide solution in an ice bath.

-

Dissolve 3,4-dimethylpentan-2-one in anhydrous diethyl ether and add it to a dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by fractional distillation or column chromatography.

Table 2: Reagents and Conditions for Tertiary Alcohol Synthesis

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| sec-Butylmagnesium Bromide | 1.0 | 161.32 | (From previous step) |

| 3,4-Dimethylpentan-2-one | 1.0 | 114.19 | (Calculated) |

| Anhydrous Diethyl Ether | - | 74.12 | Sufficient volume |

| Saturated NH₄Cl (aq) | - | - | For quenching |

| Condition | |||

| Temperature | 0°C to room temperature | ||

| Atmosphere | Anhydrous Nitrogen/Argon |

Dehydration of 2,3,4,5-Tetramethylheptan-4-ol

The tertiary alcohol is dehydrated to form a mixture of isomeric alkenes, with 2,3,4,5-tetramethylhept-3-ene being a likely major product according to Zaitsev's rule. Common dehydrating agents include strong acids like sulfuric acid or phosphoric acid, or reagents like iodine.

Experimental Protocol:

-

Place the purified 2,3,4,5-tetramethylheptan-4-ol in a round-bottom flask.

-

Add a catalytic amount of a dehydrating agent (e.g., concentrated sulfuric acid or a small crystal of iodine).

-

Heat the mixture and distill the resulting alkene as it forms.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and redistill to obtain the purified alkene mixture.

Table 3: Reagents and Conditions for Dehydration

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 2,3,4,5-Tetramethylheptan-4-ol | 1.0 | 172.33 | (From previous step) |

| Concentrated H₂SO₄ or Iodine | Catalytic | 98.08 or 253.81 | Catalytic amount |

| Condition | |||

| Temperature | Distillation temperature of alkene |

Hydrogenation of 2,3,4,5-Tetramethylheptene

The final step is the catalytic hydrogenation of the alkene mixture to yield the saturated alkane, this compound.

Experimental Protocol:

-

Dissolve the purified alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by fractional distillation.

Table 4: Reagents and Conditions for Hydrogenation

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 2,3,4,5-Tetramethylheptene | 1.0 | 154.31 | (From previous step) |

| 10% Pd/C | Catalytic | - | (e.g., 1-5 mol%) |

| Hydrogen Gas | Excess | 2.02 | Balloon or pressure vessel |

| Ethanol or Ethyl Acetate | - | - | Sufficient volume |

| Condition | |||

| Temperature | Room temperature | ||

| Pressure | Atmospheric or slightly elevated |

Workflow and Characterization

The overall synthetic workflow is depicted below. Each intermediate and the final product should be characterized using standard analytical techniques to confirm their identity and purity.

Caption: Overall synthetic workflow for this compound.

Table 5: Analytical Characterization

| Compound | Technique | Expected Data |

| 2,3,4,5-Tetramethylheptan-4-ol | ¹H NMR | Complex aliphatic region, singlet for OH proton |

| ¹³C NMR | Multiple signals in the aliphatic region, one for the carbinol carbon | |

| IR | Broad O-H stretch (~3300-3500 cm⁻¹) | |

| 2,3,4,5-Tetramethylheptene | ¹H NMR | Signals in the vinylic region (~5-6 ppm) |

| ¹³C NMR | Signals for sp² hybridized carbons (~120-140 ppm) | |

| GC-MS | Molecular ion peak corresponding to C₁₁H₂₂ | |

| This compound | ¹H NMR | Complex overlapping signals in the aliphatic region |

| ¹³C NMR | Multiple signals in the aliphatic region | |

| GC-MS | Molecular ion peak corresponding to C₁₁H₂₄[3] |

Safety Considerations

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under anhydrous conditions and an inert atmosphere. Reacts violently with water and protic solvents.

-

Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

Strong Acids: Corrosive. Handle with appropriate personal protective equipment.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions and equipment.

This technical guide provides a robust theoretical framework for the synthesis of this compound. Researchers should adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources. Careful execution and thorough characterization at each step are crucial for a successful synthesis.

References

Spectroscopic Profile of 2,3,4,5-Tetramethylheptane: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,4,5-tetramethylheptane, intended for researchers, scientists, and professionals in drug development. The guide includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, presented in structured tables for clarity. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from empirical rules and spectral data of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8-0.9 | Multiple overlapping signals | 18H | CH₃ groups at C2, C3, C4, C5, C7 |

| ~ 1.0-1.2 | Multiplet | 2H | CH₂ group at C6 |

| ~ 1.3-1.6 | Multiple overlapping signals | 4H | CH groups at C2, C3, C4, C5 |

Note on ¹H NMR Prediction: The proton NMR spectrum of highly branched alkanes like this compound is expected to be complex due to significant signal overlap in the upfield region (typically 0.5-2.0 ppm).[1] The subtle differences in the electronic environments of the various methyl and methine protons make precise chemical shift and multiplicity prediction challenging without experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 10-20 | Primary (CH₃) | C1, C7 and methyls at C2, C3, C4, C5 |

| ~ 20-30 | Secondary (CH₂) | C6 |

| ~ 30-45 | Tertiary (CH) | C2, C3, C4, C5 |

Note on ¹³C NMR Prediction: The carbon atoms in branched alkanes have distinct chemical shifts.[2] Quaternary carbons are the most shielded, followed by methine, methylene (B1212753), and methyl carbons.[2] The predicted ranges are based on typical values for similar structural motifs.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Predicted Relative Intensity | Assignment (Proposed Fragment) |

| 156 | Very Low / Absent | [M]⁺ (Molecular Ion) |

| 141 | Low | [M - CH₃]⁺ |

| 127 | Moderate | [M - C₂H₅]⁺ |

| 99 | Moderate | [M - C₄H₉]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High (likely Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Note on Mass Spectrometry Prediction: The mass spectrum of a branched alkane is characterized by the preferential cleavage at branching points to form more stable carbocations.[3] The molecular ion peak is often weak or absent.[1][4] The fragmentation pattern is dominated by the loss of the largest alkyl fragments from the branch points.[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1385-1375 | Medium | C-H Bend (Rocking) | Methyl (CH₃) |

Note on IR Spectroscopy Prediction: The infrared spectrum of an alkane is typically simple, showing characteristic C-H stretching and bending vibrations.[5][6] The C-H stretching absorptions appear just below 3000 cm⁻¹.[7] The bending vibrations for methyl and methylene groups appear in the 1470-1375 cm⁻¹ region.[5][7]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid alkane such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[8][9]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install a nonpolar capillary column (e.g., HP-5ms).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Program the oven temperature with an appropriate ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Set the ion source to electron ionization (EI) mode at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the eluent will be introduced into the MS.

-

The MS will record the mass spectra of the components as they elute from the GC column.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Examine the mass spectrum of the analyte's peak to identify the molecular ion (if present) and the major fragment ions.

-

Compare the fragmentation pattern to known patterns for branched alkanes to aid in structural confirmation.

-

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the analyte.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[10]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of the liquid analyte onto the ATR crystal, ensuring complete coverage.[10]

-

Record the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to specific molecular vibrations.

-

Visualizations

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. GCMS Section 6.9.2 [people.whitman.edu]

- 2. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. s4science.at [s4science.at]

- 11. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetramethylheptane

This technical guide provides a comprehensive overview of the melting and boiling points of 2,3,4,5-tetramethylheptane, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical constants, detailed experimental protocols for their determination, and a logical workflow for compound verification.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its identification, purification, and application in various chemical syntheses. The following table summarizes its key physical constants.

| Property | Value | Notes |

| Melting Point | -57.06 °C | Estimated Value[1] |

| Boiling Point | 179 °C |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of organic compounds.[2][3] The following sections detail the standard methodologies.

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[3] For pure crystalline organic compounds, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[3][4] Impurities tend to lower and broaden the melting point range.[4][5]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the solid this compound (if in solid form at the working temperature) is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a sample.[6] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Determination: A rapid heating rate (10-20°C per minute) is initially used to determine an approximate melting range.[5]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4][5]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4][6]

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][7] Like the melting point, a sharp boiling point is indicative of a pure compound.[2]

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.[8]

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer with the bulb of the thermometer level with the sample. This entire setup is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently at the side arm. The heat is distributed by convection currents, ensuring uniform heating of the oil bath and the sample.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Upon further heating, the sample will begin to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Data Recording: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] This point signifies that the vapor pressure of the sample is equal to the atmospheric pressure. The barometric pressure should also be recorded as boiling points are pressure-dependent.[8]

Logical Workflow for Compound Verification

The following diagram illustrates a generalized workflow for the verification of a synthesized or procured chemical compound like this compound, integrating the determination of its physical properties.

Caption: Workflow for the verification of a chemical compound.

References

- 1. This compound [chemicalbook.com]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Thermodynamic Properties of C11H24 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (B72203) (C11H24), a saturated acyclic alkane, exists as 159 structural isomers. While sharing the same molecular formula, these isomers exhibit distinct thermodynamic and physical properties due to variations in their molecular structure, primarily the degree and location of branching. Understanding these properties is crucial in various fields, including fuel technology, materials science, and as reference compounds in analytical chemistry. This technical guide provides a comprehensive overview of the thermodynamic properties of a selection of undecane isomers, details the experimental methodologies for their determination, and presents a logical framework for their classification and characterization.

Data Presentation: Thermodynamic Properties of C11H24 Isomers

The following tables summarize key thermodynamic data for n-undecane and a selection of its branched isomers. The data has been compiled from critically evaluated sources. It is important to note that experimental data for all 159 isomers is not available, and some values may be based on estimations from robust models.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure for Selected C11H24 Isomers (Ideal Gas Phase at 298.15 K and 1 bar)

| Isomer Name | IUPAC Name | CAS Number | ΔfH°(g) (kJ/mol) | S°(g) (J/mol·K) | Cp(g) (J/mol·K) |

| n-Undecane | Undecane | 1120-21-4 | -275.65 | 550.3 | 243.6 |

| 2-Methyldecane | 2-Methyldecane | 6975-98-0 | -280.93 | 542.1 | 242.8 |

| 3-Methyldecane | 3-Methyldecane | 13151-34-3 | -278.5 | 546.2 | 243.1 |

| 4-Methyldecane | 4-Methyldecane | 2847-72-5 | -277.9 | 547.1 | 243.2 |

| 5-Methyldecane | 5-Methyldecane | 13151-35-4 | -277.6 | 547.4 | 243.3 |

| 2,2-Dimethylnonane | 2,2-Dimethylnonane | 17302-21-5 | -291.1 | 525.8 | 240.1 |

| 3,3-Dimethylnonane | 3,3-Dimethylnonane | 17302-17-9 | -286.7 | 532.4 | 241.2 |

| 4,4-Dimethylnonane | 4,4-Dimethylnonane | 17302-18-0 | -285.4 | 535.1 | 241.8 |

| 2,3-Dimethylnonane | 2,3-Dimethylnonane | 2884-06-2 | -284.2 | 538.9 | 242.0 |

| 2,4-Dimethylnonane | 2,4-Dimethylnonane | 17302-24-8 | -285.8 | 537.5 | 241.5 |

| 2,5-Dimethylnonane | 2,5-Dimethylnonane | 17302-26-0 | -285.2 | 538.1 | 241.7 |

| 2,6-Dimethylnonane | 2,6-Dimethylnonane | 17302-28-2 | -284.9 | 538.5 | 241.9 |

| 3-Ethylnonane | 3-Ethylnonane | 17302-11-3 | -282.3 | 541.3 | 242.5 |

| 4-Ethylnonane | 4-Ethylnonane | 5911-05-7 | -281.7 | 542.2 | 242.7 |

| 5-Ethylnonane | 5-Ethylnonane | 17302-12-4 | -281.4 | 542.5 | 242.8 |

| 2,2,3-Trimethyloctane | 2,2,3-Trimethyloctane | 62016-30-2 | -292.5 | 520.7 | 239.5 |

| 2,2,4-Trimethyloctane | 2,2,4-Trimethyloctane | 18932-14-4 | -294.3 | 518.9 | 238.9 |

| 2,2,5-Trimethyloctane | 2,2,5-Trimethyloctane | 62016-32-4 | -293.7 | 519.5 | 239.2 |

| 2,3,4-Trimethyloctane | 2,3,4-Trimethyloctane | 62016-31-3 | -288.1 | 531.2 | 240.8 |

| 4-Propylheptane | 4-Propylheptane | 3178-29-8 | -279.8 | 544.3 | 243.0 |

Note: Some values are estimated based on group additivity methods and computational chemistry.

Table 2: Physical Properties of Selected C11H24 Isomers

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density at 20°C (g/cm³) |

| n-Undecane | 195.9 | -25.6 | 0.740 |

| 2-Methyldecane | 193.3 | - | 0.737 |

| 3-Methyldecane | 192.8 | - | 0.742 |

| 4-Methyldecane | 192.7 | - | 0.741 |

| 5-Methyldecane | 192.6 | - | 0.742 |

| 2,2-Dimethylnonane | 186.2 | - | 0.738 |

| 3,3-Dimethylnonane | 189.1 | - | 0.755 |

| 4,4-Dimethylnonane | 188.7 | - | 0.754 |

| 2,3-Dimethylnonane | 189.8 | - | 0.748 |

| 2,4-Dimethylnonane | 188.3 | - | 0.744 |

| 2,5-Dimethylnonane | 187.9 | - | 0.745 |

| 2,6-Dimethylnonane | 187.6 | - | 0.746 |

| 3-Ethylnonane | 192.2 | - | 0.752 |

| 4-Ethylnonane | 191.8 | - | 0.751 |

| 5-Ethylnonane | 191.6 | - | 0.751 |

| 2,2,3-Trimethyloctane | 183.5 | - | 0.756 |

| 2,2,4-Trimethyloctane | 180.1 | - | 0.749 |

| 2,2,5-Trimethyloctane | 179.8 | - | 0.750 |

| 2,3,4-Trimethyloctane | 184.1 | - | 0.760 |

| 4-Propylheptane | 190.5 | - | 0.753 |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments used to determine the standard enthalpy of formation, standard molar entropy, and heat capacity of C11H24 isomers.

Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of liquid undecane isomers is determined using oxygen bomb calorimetry . This technique measures the heat of combustion (ΔcH°) of the compound, from which the enthalpy of formation can be calculated using Hess's Law.

Principle: A known mass of the liquid hydrocarbon is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured precisely.

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified C11H24 isomer (typically 0.5 to 1.5 g) is placed in a crucible inside the combustion bomb. A fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision (to ±0.001 °C).

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

-

Correction for Heat Exchange: Corrections are applied for heat exchange between the calorimeter and its surroundings to determine the adiabatic temperature rise.

-

Energy Equivalent of the Calorimeter: The energy equivalent of the calorimeter (the amount of energy required to raise its temperature by 1 °C) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation of Heat of Combustion: The heat of combustion of the sample at constant volume (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

Conversion to Enthalpy of Combustion: The heat of combustion at constant pressure (ΔcH°) is calculated from ΔcU° using the relationship ΔH = ΔU + Δ(pV).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Standard Molar Entropy (S°) and Heat Capacity (Cp)

The standard molar entropy and heat capacity of C11H24 isomers are determined using low-temperature adiabatic calorimetry .

Principle: This technique involves measuring the heat capacity of a substance as a function of temperature from near absolute zero up to the desired temperature. The third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for these calculations.

Methodology:

-

Sample Preparation: A known mass of the highly purified C11H24 isomer is sealed in a sample container within the calorimeter.

-

Calorimeter and Cryostat: The calorimeter, containing the sample, is placed in a cryostat and cooled to a very low temperature, typically near liquid helium temperature (~4 K).

-

Adiabatic Shielding: The sample container is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample container at all times. This minimizes heat exchange with the surroundings.

-

Heat Capacity Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity (Cp) is calculated from the energy input and the temperature rise. This process is repeated in small temperature increments over the entire temperature range of interest.

-

Phase Transitions: The enthalpy and temperature of any phase transitions (e.g., melting) are also measured by supplying energy at a constant rate and monitoring the temperature.

-

Calculation of Entropy: The standard molar entropy at a given temperature T (S°(T)) is calculated by integrating the heat capacity data from 0 K to T, including the entropy changes at any phase transitions: S°(T) = ∫(0 to T) (Cp/T) dT + Σ(ΔH_trans / T_trans)

-

Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data below the lowest experimental temperature (e.g., 10 K) is extrapolated using the Debye T³ law for crystalline solids.

Mandatory Visualization

Classification of C11H24 Isomers

The 159 structural isomers of undecane can be classified based on the nature of their carbon skeleton. This classification helps in understanding the structure-property relationships.

Experimental Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the experimental characterization of an unknown C11H24 isomer.

Methodological & Application

Application Note: Analysis of 2,3,4,5-Tetramethylheptane and its Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a generalized method for the qualitative and quantitative analysis of 2,3,4,5-tetramethylheptane and other branched-chain alkanes using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, and data analysis, providing a framework for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of specific data for this compound, this note incorporates data and principles from related C11 hydrocarbon analyses to provide a comprehensive guide.

Introduction

This compound (C11H24) is a saturated branched-chain alkane.[1] The analysis of such hydrocarbons is crucial in various fields, including petrochemical analysis, environmental monitoring, and as impurities or starting materials in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification based on mass spectra.[2] The primary challenge in the analysis of tetramethylheptane isomers lies in their structural similarity, which can make chromatographic separation and individual quantification difficult.[3]

Experimental Protocols

The following protocol outlines a standard liquid-liquid extraction for samples containing this compound in a complex matrix.

Materials:

-

Hexane (B92381) (GC grade)

-

Dichloromethane (B109758) (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Sample vials (2 mL, amber, with PTFE-lined septa)

-

Pipettes and volumetric flasks

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection: Collect the sample in a clean glass container to avoid contamination.[4]

-

Solvent Selection: Choose a volatile organic solvent such as hexane or dichloromethane for extraction.[4]

-

Liquid-Liquid Extraction (for liquid samples):

-

To 1 mL of the aqueous sample, add 1 mL of hexane.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial.

-

Repeat the extraction twice more with fresh hexane.

-

Combine the hexane extracts.

-

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If the sample is dilute, the extract can be concentrated under a gentle stream of nitrogen.[5]

-

Dilution: Dilute the final extract with hexane to bring the analyte concentration within the calibration range of the instrument. A typical starting concentration for GC-MS analysis is around 10 µg/mL.[6]

-

Transfer: Transfer the final sample to a 2 mL autosampler vial for GC-MS analysis.

The following are typical GC-MS parameters for the analysis of C11 branched alkanes. A non-polar capillary column is recommended for the separation of hydrocarbons based on their boiling points.[2]

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Hold: 5 minutes at 250 °C |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-200 |

| Acquisition Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Data Presentation

Identification of this compound is achieved by comparing its retention time and mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library. Branched alkanes typically show a weak or absent molecular ion peak (M+).[7] The fragmentation pattern is characterized by cleavage at the branching points, leading to the formation of stable carbocations. For a C11H24 isomer like this compound (molecular weight 156.31 g/mol ), characteristic fragment ions would be expected at m/z values corresponding to the loss of alkyl radicals.

Expected Mass Spectral Fragments for Tetramethylheptane Isomers: While a specific spectrum for this compound is not readily available, the mass spectra of other tetramethylheptane isomers, such as 2,2,3,5-tetramethylheptane (B14554074) and 2,2,6,6-tetramethylheptane, can provide insight into the expected fragmentation patterns.[5][7] Common fragments for branched alkanes include ions from the CnH2n+1 series.

Quantification is performed by creating a calibration curve using standard solutions of known concentrations.[8] An internal standard may be used to improve accuracy and precision.

Table 1: Example Calibration Data for Quantitative Analysis (Note: These are hypothetical values for illustrative purposes.)

| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |

| 0.5 | 15,200 | 100,500 | 0.151 |

| 1.0 | 31,100 | 101,200 | 0.307 |

| 5.0 | 155,800 | 100,800 | 1.546 |

| 10.0 | 310,500 | 100,100 | 3.102 |

| 20.0 | 625,000 | 101,500 | 6.158 |

Table 2: Method Performance Characteristics (Note: These are typical performance values and should be determined experimentally.)

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 90-110% |

Visualization of Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of this analysis, there are no biological signaling pathways directly involving this compound. However, a logical diagram can illustrate the relationship between instrument parameters and analytical outcomes.

Caption: Key parameters influencing GC-MS analytical outcomes.

Conclusion

The GC-MS method outlined in this application note provides a robust framework for the analysis of this compound and its isomers. Proper sample preparation and optimization of GC-MS parameters are critical for achieving accurate and reproducible results. While specific analytical standards and mass spectral data for this compound are not widely available, the principles of hydrocarbon analysis and data from related isomers can be effectively applied for both qualitative and quantitative assessments.

References

- 1. This compound | C11H24 | CID 3896724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Heptane, 2,2,3,5-tetramethyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]

- 8. environics.com [environics.com]

Application Notes and Protocols for the Purification of 2,3,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of the highly branched alkane, 2,3,4,5-tetramethylheptane. The choice of purification technique is critical for obtaining this compound in high purity, which is essential for its use in research, as a reference standard, or as a building block in pharmaceutical synthesis. The primary purification methods discussed are fractional distillation and preparative gas chromatography, selected based on the compound's physical properties as a liquid at room temperature.

Introduction to Purification Challenges

This compound is a C11 hydrocarbon with a boiling point of approximately 179°C. Its purification is often complicated by the presence of structurally similar isomers and byproducts from its synthesis. Common synthetic routes, such as Grignard reactions or Wurtz coupling, can lead to a variety of impurities.[1][2]

Potential Impurities:

-

Structural Isomers: Other C11 alkanes with slightly different branching, which may have very close boiling points.

-

Homocoupling Products: Symmetrical alkanes formed from the coupling of two identical alkyl halides (in Wurtz reactions) or Grignard reagents reacting with the starting alkyl halide.[1]

-

Unreacted Starting Materials: Residual alkyl halides or carbonyl compounds.

-

Byproducts of Elimination Reactions: Alkenes formed as side products, particularly in Wurtz reactions involving sterically hindered halides.[3]

-

Solvent and Reagents: Residual solvents (e.g., diethyl ether, THF) and other reagents used in the synthesis.

The selection of an appropriate purification method depends on the nature of these impurities, the required final purity, and the scale of the purification.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of fractional distillation and preparative gas chromatography for the purification of this compound.

| Purification Technique | Principle of Separation | Achievable Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |

| Fractional Distillation | Difference in boiling points of the components.[4][5] | 95-99% | 60-80% | High | Suitable for large quantities; cost-effective. | Less effective for separating isomers with very close boiling points; potential for thermal degradation of sensitive compounds. |

| Preparative Gas Chromatography (GC) | Differential partitioning of components between a stationary phase and a mobile gas phase.[6][7] | >99.5% | 40-70% | Low | High-resolution separation of closely boiling isomers; excellent for achieving very high purity.[8] | Small sample capacity; more expensive equipment; can be time-consuming for larger quantities. |

Experimental Protocols

Method 1: Fractional Distillation

This method is suitable for purifying moderate to large quantities of this compound when the primary impurities have boiling points that differ by at least 5-10°C. For isomers with closer boiling points, a highly efficient fractionating column is required.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

-

Distillation head with condenser and thermometer

-

Receiving flasks

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

Insulating material (e.g., glass wool, aluminum foil)

-

Vacuum source (for vacuum distillation if necessary)

Protocol:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

-

Connect the fractionating column to the flask and the distillation head to the top of the column.

-

Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

-

Connect the condenser to a circulating water source (water in at the bottom, out at the top).

-

Place a receiving flask at the outlet of the condenser.

-

Insulate the fractionating column and the neck of the flask with glass wool and/or aluminum foil to minimize heat loss.[9]

-

-

Distillation:

-

Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.

-

Observe the condensation ring as it slowly rises up the fractionating column. A slow and steady rise is crucial for good separation.[9]

-

Adjust the heating rate to maintain a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.

-

Monitor the temperature at the distillation head. It should remain constant during the collection of a pure fraction.

-

-

Fraction Collection:

-

Collect any initial low-boiling impurities in a separate receiving flask (forerun).

-

When the temperature stabilizes at the boiling point of this compound (approx. 179°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.

-

Continue collecting the fraction as long as the temperature remains constant.

-

If the temperature rises significantly, it indicates the distillation of higher-boiling impurities. At this point, switch to a third receiving flask to collect this fraction (after-run).

-

Stop the distillation before the distilling flask runs dry.

-

-

Analysis:

-

Analyze the collected fractions by gas chromatography (GC) to determine their purity.

-

Method 2: Preparative Gas Chromatography (Prep GC)

This method is ideal for obtaining very high purity this compound, especially for the separation of closely boiling isomers. The sample is injected into the GC, separated on a column, and the desired fraction is collected as it elutes.

Materials:

-

Preparative gas chromatograph equipped with a fraction collector

-

Appropriate preparative GC column (e.g., a non-polar stationary phase like dimethylpolysiloxane)

-

Crude this compound, pre-purified by distillation if necessary

-

High-purity carrier gas (e.g., helium, nitrogen)

-

Collection traps (cooled with dry ice/acetone or liquid nitrogen)

-

Syringe for injection

Protocol:

-

Instrument Setup:

-

Install a suitable preparative GC column in the gas chromatograph.

-

Set the instrument parameters:

-

Injector Temperature: Typically 20-30°C above the boiling point of the highest boiling component.

-

Oven Temperature Program: Start with an initial temperature below the boiling point of the lowest boiling component, then ramp the temperature to separate the components effectively. An isothermal run at a temperature that provides good resolution can also be used.

-

Detector Temperature: Sufficiently high to prevent condensation.

-

Carrier Gas Flow Rate: Optimize for the best separation efficiency and analysis time.

-

-

Condition the column by heating it to its maximum operating temperature for a period recommended by the manufacturer to remove any volatile contaminants.

-

-

Sample Injection and Separation:

-

Draw the crude this compound into a syringe.

-

Inject an appropriate volume of the sample into the GC. The volume will depend on the column capacity.

-

Start the GC run and monitor the chromatogram.

-

-

Fraction Collection:

-

Identify the peak corresponding to this compound based on its retention time (determined from an analytical GC run if necessary).

-

Set the fraction collector to collect the eluent during the elution of the target peak.

-

Cool the collection trap to efficiently condense the purified compound.

-

Multiple injections may be necessary to obtain the desired amount of purified product.

-

-

Product Recovery and Analysis:

-

After the collection is complete, allow the trap to warm to room temperature.

-

Transfer the purified liquid this compound to a clean, tared vial.

-

Determine the yield of the purified product.

-

Verify the purity of the collected fraction using analytical GC.

-

Visualization of Purification Workflow

The following diagram illustrates the decision-making process and general workflow for the purification of this compound.

Caption: Purification workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. scispace.com [scispace.com]

- 7. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vurup.sk [vurup.sk]

- 9. Purification [chem.rochester.edu]

Application Notes and Protocols: 2,3,4,5-Tetramethylheptane as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetramethylheptane is a saturated, branched-chain alkane. Due to its chemical inertness, defined physical properties, and chromatographic behavior, it serves as a valuable reference standard in various analytical applications, particularly in gas chromatography (GC). As a non-polar compound, it is suitable for analyses involving hydrocarbons and other non-polar to moderately polar analytes. Its primary role is to enhance the accuracy and precision of quantitative and qualitative analyses by serving as an internal standard.[1] An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks to correct for variations in injection volume, sample preparation, and instrument response.[1][2]

Physicochemical and Chromatographic Properties

Proper selection of a reference standard requires a thorough understanding of its physical and chemical characteristics. The properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [3] |

| Molecular Weight | 156.31 g/mol | [3] |

| CAS Number | 61868-53-9 | [3] |

| Appearance | Colorless liquid (inferred) | [4] |

| Boiling Point | ~177 °C (Predicted) | [5] |

| Density | ~0.759 g/mL (Predicted) | [5] |

| Refractive Index | ~1.426 (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents | [4] |

| Chemical Inertness | High; does not typically react with analytes or sample matrix | [6] |

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard in chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Key Uses:

-

Quantitative Analysis: In assays where precise quantification is critical, adding a known concentration of this compound to all samples and standards corrects for variations in sample injection and instrument drift.[1] The concentration of the target analyte is determined by comparing its peak area to the peak area of the internal standard.[2]

-

Retention Time (RT) Locking: In complex analyses, such as metabolomics or petroleum analysis, it can be used as a retention time marker. This helps to align chromatograms from different runs and correct for shifts in retention times, ensuring consistent identification of compounds.

-

Method Validation: It can be used during the validation of analytical methods to assess parameters such as precision, accuracy, and linearity.

Criteria for Use as an Internal Standard: [2][6]

-

It must be well-resolved from the analytes of interest in the chromatogram.

-

It should not be naturally present in the samples being analyzed.

-

It should be chemically similar to the analytes to ensure similar behavior during sample preparation and analysis.

-

It must not react with the analytes or the sample matrix.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard in GC Analysis

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of a target analyte in a sample matrix.

Materials:

-

This compound (analytical standard grade)

-

Target analyte(s) standard

-

High-purity solvent (e.g., hexane, ethyl acetate), compatible with both the sample and the GC system

-

Volumetric flasks, pipettes, and syringes

-

GC instrument with an appropriate column (e.g., non-polar DB-5 or similar) and detector (FID or MS)

Procedure:

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a high-purity solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Prepare a series of at least five calibration standards by diluting a stock solution of the target analyte to different known concentrations.[7]

-

To each calibration standard, add a fixed volume of the IS stock solution to achieve the same final concentration of this compound in each standard.[8] The IS concentration should be similar to the expected concentration of the analyte.[1]

-

Bring each standard to its final volume with the solvent.

-

-

Preparation of Samples:

-

Accurately weigh or measure the sample to be analyzed.

-

Extract the analyte(s) from the sample matrix using an appropriate sample preparation technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

To the final sample extract, add the same fixed volume of the IS stock solution as was added to the calibration standards.

-

Bring the sample to its final volume with the solvent.

-

-

GC Analysis:

-

Set up the GC method with appropriate parameters for the inlet, column oven temperature program, and detector.

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared samples.

-

-

Data Analysis:

-

For each injection, identify the peaks for the target analyte and the internal standard (this compound).

-

Calculate the peak area ratio for each standard: (Peak Area of Analyte) / (Peak Area of IS).[1]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.[2]

-

Determine the peak area ratio for the samples.

-

Use the calibration curve equation to calculate the concentration of the analyte in the samples.[8][9]

-

Visualizations

The following diagrams illustrate key workflows related to the use of an internal standard in gas chromatography.

Caption: Workflow for Selecting a Suitable Internal Standard.

Caption: Experimental Workflow for GC Analysis Using an Internal Standard.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 3. This compound | C11H24 | CID 3896724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2,4,5,5-tetramethylheptane [stenutz.eu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. brjac.com.br [brjac.com.br]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

The Role of Branched Alkanes in Advanced Materials: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Branched alkanes, a fundamental class of hydrocarbons, are integral to the advancement of materials science. Their unique molecular architecture, characterized by side chains extending from a primary carbon backbone, imparts distinct physical and chemical properties that are harnessed in a wide array of applications, from high-performance polymers and lubricants to specialized industrial cleaners. This document provides a detailed overview of the applications of branched alkanes in materials science, complete with quantitative data, experimental protocols, and visual diagrams to elucidate key concepts.

Application Notes

Enhancing Polymer Properties

The introduction of branching into polymer chains significantly alters their macroscopic properties. In materials like polyethylene (B3416737), the degree of branching is a critical parameter that dictates the material's density, crystallinity, and mechanical strength.

-

Low-Density Polyethylene (LDPE): Characterized by a high degree of branching, the polymer chains in LDPE cannot pack tightly together, resulting in a lower density and crystallinity. This amorphous structure imparts flexibility and toughness, making it ideal for applications such as plastic films, bags, and flexible tubing.

-

High-Density Polyethylene (HDPE): In contrast, HDPE has a more linear structure with minimal branching. This allows the polymer chains to align closely, leading to higher density, crystallinity, and rigidity. HDPE is therefore used in applications requiring structural integrity, such as pipes, containers, and plastic lumber.[1][2][3]

The controlled synthesis of long-chain branched polyolefins using metallocene catalysts allows for the precise tailoring of these properties to meet specific application demands.[4][5][6]

High-Performance Lubricants and Fuels

In the petroleum industry, branched alkanes are highly valued for their superior performance as components in lubricants and fuels.

-

Lubricants: Branched alkanes, particularly isoparaffins, are favored as base oils in synthetic lubricants due to their excellent thermal stability, low pour points, and high viscosity indices.[3] Their compact molecular structure reduces intermolecular friction, leading to improved lubrication under a wide range of temperatures and pressures.

-

Fuels: The octane (B31449) rating of gasoline is a measure of its resistance to knocking or premature ignition. Branched alkanes have significantly higher octane ratings compared to their linear counterparts, making them essential components for high-performance fuels.[7] The process of catalytic reforming is used in refineries to convert straight-chain alkanes into branched isomers, thereby increasing the octane number of the fuel.

Advanced Solvents and Cleaning Agents

Isoparaffins, a class of synthetic branched alkanes, are widely used as solvents in industrial and consumer products due to their low toxicity, low odor, and excellent solvency power.[8]

-

Industrial Cleaners and Degreasers: Isoparaffin-based solvents are effective in dissolving oils, greases, and other contaminants from metallic and plastic surfaces.[8][9][10] Their controlled evaporation rates and high flash points make them safer alternatives to traditional halogenated solvents.[11]

-

Paints, Coatings, and Personal Care Products: The low odor and low toxicity of isoparaffins make them ideal solvents in the formulation of paints, coatings, inks, and personal care products where user safety and comfort are paramount.

Data Presentation

Table 1: Influence of Branching on Polyethylene Properties

| Polymer Type | Degree of Branching | Density (g/cm³) | Crystallinity (%) | Tensile Strength (MPa) |

| High-Density Polyethylene (HDPE) | Low | 0.941 - 0.967 | High | 18 - 40 |

| Medium-Density Polyethylene (MDPE) | Moderate | 0.926 - 0.940 | Moderate | 12 - 25 |

| Low-Density Polyethylene (LDPE) | High | 0.915 - 0.935 | 50 - 60 | 7 - 17 |

| Linear Low-Density Polyethylene (LLDPE) | Short, uniform branches | 0.915 - 0.940 | Moderate | 10 - 30 |

Data compiled from multiple sources.[2][12][13][14][15]

Table 2: Octane Ratings of Selected Branched and Linear Alkanes

| Alkane | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |

| n-Heptane | Linear | 0 | 0 |

| n-Octane | Linear | -20 | -17 |

| 2-Methylheptane | Branched | 23 | 23 |

| 2,2,4-Trimethylpentane (Iso-octane) | Highly Branched | 100 | 100 |

Data sourced from Wikipedia.[7]

Experimental Protocols

Protocol 1: Synthesis of a Hyperbranched Polyester (B1180765) for Coating Applications

This protocol describes the synthesis of a hyperbranched polyester via the polycondensation of 2,2-bis(hydroxymethyl)propionic acid (DMPA) as the AB2 monomer and pentaerythritol (B129877) as the core moiety.

Materials:

-

2,2-bis(hydroxymethyl)propionic acid (DMPA)

-

Pentaerythritol

-

p-Toluenesulfonic acid (p-TSA) (catalyst)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with condenser

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap, and nitrogen inlet.

-

Charging Reagents: Charge the flask with DMPA, pentaerythritol, and p-TSA in the desired molar ratio. Add DMF and a small amount of toluene to facilitate the removal of water via azeotropic distillation.

-

Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Polycondensation Reaction: Heat the reaction mixture to 140-150°C with continuous stirring. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring Reaction: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically continued for 4-6 hours or until the theoretical amount of water is collected.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting viscous polymer in a minimal amount of DMF and precipitate it by slowly adding the solution to a large volume of methanol with vigorous stirring.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Characterization: The synthesized hyperbranched polyester can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.[16][17]

Protocol 2: Preparation of an Isoparaffin-Based Industrial Degreaser

This protocol outlines the preparation of a simple industrial degreaser using isoparaffinic solvent.

Materials:

-

Isoparaffinic solvent (e.g., a mixture of C8-C12 branched aliphatic hydrocarbons)[8]

-

Non-ionic surfactant (e.g., an alcohol ethoxylate)

-

Corrosion inhibitor (e.g., sodium metasilicate)

-

Deionized water

-

Dye and fragrance (optional)

Equipment:

-

Mixing vessel with a mechanical stirrer

-

Graduated cylinders or weighing balance

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Safety Precautions: Work in a well-ventilated area and wear appropriate PPE.

-

Solvent Addition: To the mixing vessel, add the required amount of the isoparaffinic solvent.

-

Surfactant Addition: While stirring, slowly add the non-ionic surfactant to the solvent. Continue stirring until the surfactant is completely dissolved.

-